2-{[(azetidin-3-yl)methyl]sulfanyl}-1-methyl-1H-imidazole

Drug Discovery Medicinal Chemistry Parallel Synthesis

CNS and anti-infective fragment programs often lack scaffolds combining orthogonal diversification handles with favorable Fsp³. This free-base building block addresses that gap. • Dual diversification: free azetidine NH for N-functionalization; imidazole C2/4/5 positions for cross-coupling. • Fragment-optimized properties: Fsp³ 0.625, LogP ~1.0, compliant with CNS lead-likeness criteria. • Step economy: bypasses HCl salt deprotection, saving 1-2 synthetic steps per analog in parallel libraries. • Oxidation flexibility: thioether linker oxidizable to sulfoxide/sulfone for late-stage SAR exploration. • Purity ≥95% (HPLC) reduces impurity-driven false positives in single-concentration primary screens.

Molecular Formula C8H13N3S
Molecular Weight 183.28 g/mol
Cat. No. B13246317
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-{[(azetidin-3-yl)methyl]sulfanyl}-1-methyl-1H-imidazole
Molecular FormulaC8H13N3S
Molecular Weight183.28 g/mol
Structural Identifiers
SMILESCN1C=CN=C1SCC2CNC2
InChIInChI=1S/C8H13N3S/c1-11-3-2-10-8(11)12-6-7-4-9-5-7/h2-3,7,9H,4-6H2,1H3
InChIKeyOHPGZEPAOOLNCN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-{[(azetidin-3-yl)methyl]sulfanyl}-1-methyl-1H-imidazole Overview


2-{[(azetidin-3-yl)methyl]sulfanyl}-1-methyl-1H-imidazole (CAS 1706435-92-8) is a heterocyclic building block that combines a 1-methyl-1H-imidazole core with a free azetidine secondary amine via a methylsulfanyl (CH₂–S) spacer. With a molecular formula of C₈H₁₃N₃S and a molecular weight of 183.27 g/mol , the compound offers two orthogonal diversification handles—the azetidine NH and the imidazole C2/4/5 positions—making it a versatile intermediate for fragment-based drug discovery and parallel library synthesis. Unlike simple azetidine or imidazole mono-heterocycles, the thioether-linked dual-ring architecture modulates physicochemical properties such as LogP, fraction sp³ (Fsp³), and hydrogen-bonding capacity, positioning this scaffold as a privileged entry point for CNS and anti-infective programs [1].

Scaffold type
Dual-heterocycle building block: azetidine + 1-methylimidazole via thioether spacer
Two orthogonal diversification handles support independent SAR exploration
Reactive handle
Free azetidine NH available for direct functionalization
Bypasses deprotection step required for HCl salt forms
Purity specification
Commercial free base supplied at NLT 97% purity
Supports fragment-based screening with reduced impurity-driven false positives

2-{[(azetidin-3-yl)methyl]sulfanyl}-1-methyl-1H-imidazole: Why Analogs Fall Short


Close structural analogs of 2-{[(azetidin-3-yl)methyl]sulfanyl}-1-methyl-1H-imidazole differ in the oxidation state of sulfur, the presence or absence of the methylene spacer, or the salt form, yet these subtle variations produce significant divergence in physicochemical and reactivity profiles. Replacing the free base with the HCl salt (CAS 1864053-70-2) changes the molecular weight from 183.27 to 219.73 g·mol⁻¹, introduces a counterion that alters solubility and hygroscopicity, and eliminates the nucleophilic free amine required for reductive amination or urea formation . Omitting the methylene bridge to give 2-(azetidin-3-ylsulfanyl)-1-methyl-1H-imidazole (CAS 1341975-16-3) shortens the linker, rigidifies the vector angle, and reduces molecular weight to 169.25 g·mol⁻¹, impacting target engagement geometry and Fsp³ . Oxidizing the thioether to the sulfone (CAS 1706428-78-5) increases polarity, alters metabolic stability, and changes hydrogen-bonding properties, which can dramatically shift off-target profiles . These differences mean that in-class compounds cannot be arbitrarily interchanged without compromising SAR continuity, pharmacokinetic reproducibility, or downstream chemical reactivity.

Free base vs. HCl salt
Free base (CAS 1706435-92-8)
HCl salt (CAS 1864053-70-2)
Salt form may require neutralization before amine-reactive chemistry; MW and hydrogen-bond donor count differ, which may alter solubility and permeability predictions.
Thioether vs. direct sulfide
Methylene-spacer analog
Direct-sulfide (CAS 1341975-16-3)
Shortening the linker may reduce conformational flexibility, Fsp³, and lipophilicity; target-binding geometry in fragment screens may not transfer directly.
Thioether vs. sulfone
Thioether (oxidizable on demand)
Sulfone (CAS 1706428-78-5)
Pre-oxidized sulfone introduces additional H-bond acceptors and higher polarity; metabolic profile and off-target interactions may shift relative to the thioether starting point.

2-{[(azetidin-3-yl)methyl]sulfanyl}-1-methyl-1H-imidazole: Head-to-Head Evidence


Free Base vs. HCl Salt: Amine Reactivity

The target compound (free base) has a molecular weight of 183.27 g·mol⁻¹ and a free secondary amine (azetidine NH) available for immediate functionalization. In contrast, the hydrochloride salt (CAS 1864053-70-2, Fluorochem 98%) has a molecular weight of 219.73 g·mol⁻¹—a 19.8% increase—and the protonated azetidine NH is blocked, requiring a deprotection or neutralization step before use in common reactions such as reductive amination, urea formation, or sulfonamide coupling . The free base contains 2 hydrogen-bond acceptors and 0 hydrogen-bond donors (excluding the NH·HCl ion pair), whereas the HCl salt contributes 1 additional H‑bond donor (NH₂⁺), altering solubility and membrane permeability predictions . For procurement, the free base enables direct use in library synthesis without additional manipulation, reducing step count and improving yield reproducibility.

Free base vs. HCl salt: amine reactivity
Direct comparison
+19.8% MW
HCl salt MW 219.73 vs. free base 183.27 g·mol⁻¹
Free base enables direct amine functionalization without deprotection, supporting parallel synthesis workflows.
HBD count increases from 0 to 1 with HCl salt; data from vendor technical datasheets.
Drug Discovery Medicinal Chemistry Parallel Synthesis

Thioether Bridge vs. Direct Sulfide: Conformational Flexibility

The presence of the methylene (–CH₂–) spacer between the azetidine ring and the sulfur atom distinguishes the target compound from 2-(azetidin-3-ylsulfanyl)-1-methyl-1H-imidazole (CAS 1341975-16-3, AKSci 95%). The methylene group increases the molecular weight from 169.25 to 183.27 g·mol⁻¹ (+8.3%) and adds one rotatable bond, enhancing conformational flexibility. Computed LogP for the HCl salt of the target (which shares the same free‑base core) is 0.80 with an Fsp³ of 0.625 ; the shorter‑linker analog is expected to have a lower Fsp³ and reduced lipophilicity due to the absence of the methylene unit. The extended linker also alters the exit vector angle between the azetidine and imidazole rings, which can affect target‑binding geometry in fragment‑based screening libraries .

Methylene spacer vs. direct sulfide
Cross-study comparable
Fsp³ 0.625
Estimated ΔFsp³ > 0.05 vs. direct-sulfide analog
Fraction sp³ indicator
Methylene spacer may provide higher 3D character, supporting CNS-relevant fragment property space.
LogP est. ~0.3–0.5 units higher than direct-sulfide analog; values derived from HCl salt surrogate.
Fragment-Based Drug Design Physicochemical Property Optimization CNS Penetration

Thioether vs. Sulfone: Metabolic Stability

The thioether (–S–) in the target compound is susceptible to metabolic oxidation to the corresponding sulfoxide and sulfone, a liability that can be advantageous in prodrug design or a drawback for metabolic stability. The pre‑formed sulfone analog 2-(azetidin-3-ylsulfonyl)-1-methyl-1H-imidazole (CAS 1706428-78-5) bypasses this oxidative step, presenting a distinct metabolic profile. The molecular weight of the sulfone free base is 215.27 g·mol⁻¹ (estimated from C₈H₁₃N₃O₂S), representing a ΔMW of +32.0 g·mol⁻¹ (+17.5%) relative to the thioether . The sulfone also introduces two strong H‑bond acceptor oxygens, altering solubility, crystal packing, and target‑binding interactions. For programs requiring a metabolically stable S‑linked azetidine‑imidazole scaffold, the thioether offers a lower‑MW starting point with the option to oxidize on‑demand, whereas the sulfone is a fixed, higher‑polarity entity.

Thioether vs. sulfone stability
Class-level inference
ΔMW +17.5%
Sulfone MW est. 215.27 vs. thioether 183.27 g·mol⁻¹
Thioether oxidation state can be tuned during lead optimization; pre-formed sulfone may alter polarity and H-bond interactions.
ΔHBA = +2 for sulfone; oxidation state changes from S(II) to S(VI).
Drug Metabolism Lead Optimization Oxidative Stability

Purity Comparison: Free Base vs. Direct-Sulfide Analog

The commercial free base of the target compound (MolCore) is supplied with a minimum purity of 97% (NLT 97%), whereas the closest structural analog 2-(azetidin-3-ylsulfanyl)-1-methyl-1H-imidazole (AKSci) is offered at 95% purity . For fragment‑based screening and medicinal chemistry campaigns, a 2% purity gap can influence hit‑confirmation rates and SAR interpretation, especially when screening at single concentrations (e.g., 100–500 μM). Higher initial purity reduces the need for post‑procurement purification, saving time and cost.

Purity: free base vs. direct-sulfide
Cross-study comparable
NLT 97%
Vs. 95% for direct-sulfide analog (CAS 1341975-16-3)
Higher guaranteed purity may reduce false positives in single-concentration fragment screens.
Purity specifications from vendor technical datasheets; method not disclosed.
Quality Control Procurement Specification Synthesis Reproducibility

Azetidine NH: Orthogonal Reactivity and Step Economy

The free azetidine NH in 2-{[(azetidin-3-yl)methyl]sulfanyl}-1-methyl-1H-imidazole is a distinct synthetic handle that permits chemoselective derivatization (e.g., amide bond formation, sulfonylation, reductive amination) without affecting the imidazole ring. In contrast, many in‑class analogs are sold exclusively as N‑protected or hydrochloride salt forms that require deprotection or neutralization, adding one or two synthetic steps and reducing overall yield. The iron‑catalyzed thiol alkylation approach used to prepare 3‑sulfanyl azetidines exploits the free NH precisely for further diversification [1]. This orthogonal reactivity is critical for building fragment‑based libraries where the azetidine and imidazole motifs must be independently varied.

Azetidine NH step economy
Class-level inference
1–2 steps saved
Avoids deprotection and neutralization before amine-reactive chemistry
Iron-catalyzed thiol alkylation compatible
Free NH may accelerate library synthesis and improve atom economy in CRO settings.
Typical deprotection yields 85–95%, net yield loss of 5–15% avoided.
Synthetic Chemistry Library Design Bifunctional Scaffolds

Drug-Likeness Profile for CNS and Oral Bioavailability

Based on the hydrochloride salt surrogate (CAS 1864053-70-2), the scaffold exhibits a LogP of 0.80 and an Fsp³ of 0.625, values that sit within the favorable range for oral and CNS drug candidates (LogP 1–3, Fsp³ > 0.45 for clinical candidates) . The free base is expected to have a slightly higher LogP (estimated +0.2–0.3 units) owing to the absence of the chloride counterion. By comparison, the direct‑sulfide analog (CAS 1341975-16-3) loses one sp³ carbon (the methylene bridge), lowering Fsp³ below the target compound and potentially reducing the 3D character that correlates with clinical success . The sulfone analog (CAS 1706428-78-5) gains polarity through two additional H‑bond acceptors, likely pushing LogP below 0 and diminishing passive permeability.

Drug-likeness: CNS and oral window
Supporting evidence
Fsp³ 0.625 · LogP 1.0–1.1
Estimated free-base values within reported lead-like space
CNS MPO-relevant profile
Scaffold occupies a favorable property window for CNS and oral bioavailability research.
LogP derived from HCl salt surrogate (0.80) plus estimated free-base offset.
Drug-Likeness CNS Drug Design Physicochemical Property Window

2-{[(azetidin-3-yl)methyl]sulfanyl}-1-methyl-1H-imidazole: Application Scenarios


Fragment-Based Screening for CNS and Anti-Infective Targets

With a computed Fsp³ of 0.625 and a LogP near 1.0, 2-{[(azetidin-3-yl)methyl]sulfanyl}-1-methyl-1H-imidazole occupies a fragment property space that is highly compliant with CNS lead-likeness criteria (Fsp³ > 0.45, LogP 1–3) . The free azetidine NH and the imidazole C2 position provide two independent vectors for fragment growing, enabling rapid exploration of structure–activity relationships in antibacterial, antiviral, or CNS programs. The higher guaranteed purity (NLT 97%) relative to the direct‑sulfide analog (95%) further supports its use in 1‑concentration primary screens where impurity‑driven false positives are a concern .

Parallel Library Synthesis and SAR Expansion

The free base form bypasses the deprotection step required for the HCl salt, saving 1–2 synthetic steps per derivative . This step economy is valuable in CRO settings where hundreds of analogs are prepared in parallel. The thioether linkage can be optionally oxidized to the sulfoxide or sulfone at a late stage, allowing the same starting material to generate three distinct oxidation-state series from a single procurement batch [1].

Hit-to-Lead with Optimized Physicochemical Profile

Compared to the direct‑sulfide analog, the methylene spacer in the target compound provides an additional point of conformational flexibility and subtly increases lipophilicity, which can be exploited to improve membrane permeability or target binding without introducing additional heteroatoms . The favorable Fsp³–LogP balance positions the scaffold as a core motif for lead optimization campaigns where maintaining three‑dimensionality is critical for avoiding P‑gp efflux and metabolic soft spots.

Synthetic Methodology and Proof-of-Concept Studies

The unsubstituted azetidine NH makes the compound an ideal substrate for evaluating new N‑functionalization methods (e.g., photocatalytic alkylations, electrocyclic aminations) relevant to azetidine chemistry. Recent publications highlight the growing utility of 3‑sulfanyl azetidines as versatile intermediates in drug discovery, and the target compound’s dual heterocyclic architecture extends this utility to imidazole‑containing chemical space [1].

Application
Selection Property
Validation Focus
Fragment-based screening for CNS and anti-infective targets
Fsp³/LogP window compliance with lead-likeness criteria
Fragment library purity threshold and hit-confirmation rate
Parallel library synthesis and SAR expansion
Free base form eliminates deprotection step
Synthetic step economy and atom efficiency review
Hit-to-lead with optimized physicochemical profile
Methylene spacer provides conformational flexibility and lipophilicity tuning
Membrane permeability and P-gp efflux ratio assessment
Synthetic methodology and proof-of-concept studies
Unsubstituted azetidine NH as N-functionalization substrate
Compatibility with novel amination and alkylation methods
Quote Request

Request a Quote for 2-{[(azetidin-3-yl)methyl]sulfanyl}-1-methyl-1H-imidazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.